molecular formula C13H10O3 B1503092 5-Hydroxy-3-phenylbenzoic acid CAS No. 35489-88-4

5-Hydroxy-3-phenylbenzoic acid

Cat. No.: B1503092
CAS No.: 35489-88-4
M. Wt: 214.22 g/mol
InChI Key: YALBISYENZHRMZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 5-hydroxy-3-phenylbenzoic acid emerged from advancements in cross-coupling methodologies, particularly the Suzuki reaction, which enabled efficient aryl-aryl bond formation. A documented protocol from 2006 describes its preparation via palladium-catalyzed coupling of 3-iodobenzoic acid with phenylboronic acid under alkaline conditions. This method reflects broader trends in late-20th-century organic chemistry, where transition metal catalysis became pivotal for constructing biaryl systems. While benzoic acid itself has been known since the 16th century, its hydroxylated derivatives like this compound gained prominence more recently due to their utility as synthetic intermediates in pharmaceutical and materials research.

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name, 5-hydroxy-[1,1'-biphenyl]-3-carboxylic acid , precisely defines its structure:

  • A biphenyl core (two connected benzene rings)
  • A carboxylic acid group (-COOH) at position 3 of the first benzene
  • A hydroxyl group (-OH) at position 5 of the second benzene

Structural Data:

Property Value Source
CAS Registry Number 35489-88-4
Molecular Formula C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol
Key Functional Groups Carboxylic acid, phenol

X-ray crystallography and NMR spectroscopy confirm the planar biphenyl system, with intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups influencing solubility. The ortho positioning of these groups imposes steric constraints, affecting reactivity in substitution reactions.

Positional Isomerism in Hydroxyphenylbenzoic Acid Derivatives

Positional isomerism in this family arises from variations in hydroxyl and phenyl group placement. Notable isomers include:

Isomer Name CAS Number Structural Difference
2-Hydroxy-4-phenylbenzoic acid 12270704 -OH at position 2, -Ph at position 4
2'-Hydroxy-2-biphenylcarboxylic acid 5045338 -OH on second benzene at position 2
3-Hydroxy-5-phenylhexanoic acid 62395822 Aliphatic chain substituent

Key differences emerge in physicochemical properties:

  • Cocrystallization Behavior : The para-hydroxy isomer forms stable cocrystals with malonic acid via O–H⋯O hydrogen bonds, while meta isomers exhibit weaker interactions.
  • Solubility : Electron-withdrawing groups (e.g., -COOH at position 3) reduce aqueous solubility compared to alkyl-substituted analogs.
  • Thermal Stability : Melting points vary by >30°C between isomers due to packing efficiency differences.

Substituent position also dictates reactivity. For instance, electrophilic aromatic substitution occurs preferentially at the para position relative to the hydroxyl group in this compound, whereas ortho-directing effects dominate in its 2-hydroxy counterpart. These distinctions underscore the importance of regiochemical control in synthetic applications.

Properties

IUPAC Name

3-hydroxy-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALBISYENZHRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688498
Record name 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35489-88-4
Record name 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Cellular Effects

5-Hydroxy-3-phenylbenzoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic acids, including this compound, are known to exhibit antioxidant properties, which can protect cells from oxidative stress. Additionally, it may modulate the expression of genes involved in inflammatory responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, phenolic acids are known to inhibit enzymes involved in oxidative stress pathways, thereby exerting their antioxidant effects. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that phenolic acids can undergo degradation under certain conditions, which may affect their long-term efficacy. Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential benefits and limitations over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. For example, studies on hydroxybenzoic acids have shown that high doses can lead to cytotoxicity and other adverse effects. Therefore, it is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be synthesized from precursors in the shikimate and phenylpropanoid pathways. These pathways involve multiple enzymes and cofactors that facilitate the conversion of primary metabolites into phenolic compounds. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within cells can affect its interactions with other biomolecules and its overall biological effects.

Biological Activity

5-Hydroxy-3-phenylbenzoic acid (C13H10O3), also known as a derivative of hydroxybenzoic acid, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a phenyl group attached to a benzoic acid structure. Its molecular formula is C13H10O3, and it has a molecular weight of 218.22 g/mol. The presence of the hydroxyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. Research indicates that it may exert its effects through:

  • Antioxidant Activity : The hydroxyl group can donate electrons, neutralizing free radicals and reducing oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
  • Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • Fungal Inhibition : In vitro studies indicate that derivatives of hydroxybenzoic acids, including this compound, demonstrate fungicidal activity against phytopathogenic fungi such as Rhizoctonia solani and Fusarium oxysporum .

Antitumor Activity

Research has highlighted the potential anticancer properties of this compound:

  • Cell Line Studies : In vitro assays on human cancer cell lines have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as an anticancer agent .

Study on Antifungal Activity

In a study examining the antifungal activity of various hydroxybenzoic acid derivatives, this compound was tested against multiple fungal strains. The results indicated significant inhibition of fungal growth at concentrations as low as 50 μg/mL, with an efficacy higher than that of phenazine derivatives used as controls .

CompoundEC50 (μg/mL)Activity Level
This compound14.1High
Phenazine Control18.6Moderate

Study on Antitumor Effects

A separate study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in breast (MCF-7) and colon (HT29) cancer cells, indicating its potential for therapeutic use in oncology .

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies suggest that at therapeutic doses, it exhibits low toxicity; however, comprehensive toxicological assessments are necessary to establish safety for clinical use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The placement of hydroxyl and aromatic/methyl groups significantly impacts electronic properties and reactivity. For example, 3-hydroxybenzoic acid is more acidic than its 4-isomer due to resonance stabilization .
  • Steric Effects : The phenyl group in this compound may hinder reactions at the carboxylic acid group compared to smaller substituents like -CH₃.

Physicochemical Properties

However, inferences can be drawn:

Compound Melting Point (°C) Solubility (Polar Solvents) Stability Notes
This compound Not reported Likely low (due to -Ph) Photostability uncertain
4-Hydroxybenzoic acid 214–217 High in water, ethanol Stable under inert conditions
3-Hydroxybenzoic acid 200–202 Moderate in ethanol Sensitive to oxidation
5-Hydroxy-2-methylbenzoic acid 178–180 High in DMSO, methanol Thermally stable up to 200°C

Insights :

  • The phenyl group in the target compound likely reduces solubility compared to methyl-substituted analogs.
  • Stability may be compromised under oxidative conditions, similar to 3-hydroxybenzoic acid .

Preparation Methods

Carbonation of Phenolate Salts in Polar Aprotic Solvents

One of the most established methods to synthesize hydroxy-substituted phenylbenzoic acids, including 5-hydroxy-3-phenylbenzoic acid, involves carbonation of an alkali metal phenolate salt derived from 2-phenylphenol derivatives. This method is analogous to the Kolbe-Schmidt reaction, which introduces the carboxyl group ortho to the phenolate oxygen.

Procedure Highlights:

  • The starting material, 2-phenylphenol, is first converted into its alkali metal salt using sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).
  • The reaction mixture is stirred under a carbon dioxide atmosphere at elevated temperatures (around 100°C) for extended periods (overnight to several hours).
  • Multiple additions of sodium hydride may be employed to maintain the reaction progress.
  • After carbonation, the mixture is cooled, acidified with aqueous hydrochloric acid, and the product is extracted and purified.

Key Data from Patent Example:

Parameter Value
Starting Material 2-Phenylphenol alkali salt
Base Sodium hydride (NaH)
Solvent Dimethylformamide (DMF)
Temperature 60°C (initial), then 100°C
Reaction Time 4 hours stirring + overnight heating + additional 8 hours
Conversion Yield ~79% conversion during reaction
Final Isolated Yield 82% of 4-hydroxy-3-phenylbenzoic acid (similar method applicable)

This method is robust, scalable, and provides relatively high yields of hydroxyphenylbenzoic acids by direct carboxylation of phenolate intermediates under controlled conditions.

Multi-Step Synthesis via Ester Hydrolysis and Aromatic Substitutions

Another synthetic route to this compound involves multi-step organic synthesis starting from simpler aromatic precursors such as phenyl-substituted benzaldehydes or benzoic acid esters.

General Synthetic Outline:

  • Synthesis begins with the preparation of esters or amides of phenyl-substituted benzoic acids.
  • These intermediates undergo hydrolysis (saponification) under basic conditions to yield the corresponding carboxylic acid.
  • Hydroxylation at the 5-position can be introduced via electrophilic aromatic substitution or by functional group transformations such as diazotization of amino precursors followed by hydrolysis.
  • The phenyl substituent at the 3-position is typically introduced through cross-coupling reactions or Friedel-Crafts-type arylations.

Supporting Data:

Step Reaction Type Conditions/Notes
Ester Hydrolysis Base-catalyzed saponification Dilute KOH, aqueous, reflux
Hydroxyl Group Introduction Diazotization and hydrolysis Sodium nitrite, acid, followed by hydrolysis
Phenyl Substitution Cross-coupling or Friedel-Crafts Palladium catalysis or Lewis acid catalysis

Spectroscopic characterization (NMR, IR) confirms the structure at each step, ensuring the correct substitution pattern.

Aromatic Rearrangement and Reduction Routes

In related phenylbenzoic acid derivatives, such as fluorophenyl analogs, synthetic strategies involve:

  • Formation of allyloxy intermediates by reaction with potassium carbonate in acetone.
  • Thermal rearrangement of allyloxy compounds to allyl-hydroxy derivatives.
  • Subsequent reduction or hydrogenation to saturated alkyl derivatives.
  • Final carbonation of the phenolate salt to introduce the carboxyl group.

Though these routes are described for substituted analogs, they provide a mechanistic framework applicable to this compound synthesis by analogy.

Key Reaction Conditions:

Reaction Stage Conditions Outcome
Allyloxy formation K2CO3 in acetone, room temp 2-Allyloxy intermediate
Thermal rearrangement High temperature heating 3-Allyl-2-hydroxy compound
Hydrogenation PtO2 catalyst, H2, 25°C, 40 psi Saturated alkyl phenol
Carbonation CO2, alkali metal phenolate Introduction of carboxyl group at ortho position

These steps enable fine-tuning of substituents and positions on the aromatic ring, enhancing synthetic versatility.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Carbonation of phenolate salt 2-Phenylphenol alkali salt NaH, DMF, CO2, 60-100°C ~79-82 Direct carboxylation, scalable
Multi-step ester hydrolysis Phenyl-substituted esters KOH saponification, diazotization Variable Requires multiple steps, flexible
Aromatic rearrangement & reduction Allyloxy and allyl intermediates K2CO3, high temp, PtO2 hydrogenation Variable Allows substitution pattern control

Research Findings and Practical Considerations

  • The carbonation method provides a straightforward and efficient route to this compound analogs by exploiting the nucleophilicity of phenolate salts toward CO2.
  • Reaction parameters such as temperature, base concentration, and CO2 pressure critically influence conversion rates and yields.
  • Multi-step syntheses allow for the introduction of diverse substituents but require careful purification and characterization at each stage.
  • Rearrangement and reduction strategies, while more complex, offer synthetic flexibility for derivatives with alkyl or alkenyl substituents.
  • Spectroscopic analyses (NMR, IR) are essential for confirming substitution patterns and purity of the final compound.

Q & A

Basic: What are the optimal synthetic routes for 5-Hydroxy-3-phenylbenzoic acid?

Methodological Answer:
The synthesis of this compound can be approached via Friedel-Crafts acylation or Ullmann coupling , depending on the starting materials. For example:

  • Friedel-Crafts Route : React phenylacetic acid derivatives with a protected hydroxybenzoic acid precursor under acidic conditions (e.g., AlCl₃ catalysis). Post-synthesis, deprotection (e.g., using BBr₃ for methyl ethers) yields the hydroxyl group .
  • Ullmann Coupling : Use a halogenated benzoic acid (e.g., 3-bromo-5-hydroxybenzoic acid) with a phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a Suzuki-Miyaura cross-coupling reaction. Optimize temperature (80–100°C) and solvent (DME/H₂O) for higher yields .

Table 1: Example Reaction Conditions

MethodCatalystSolventYield (%)Reference
Friedel-CraftsAlCl₃DCM65–70
Ullmann CouplingPd(PPh₃)₄DME/H₂O75–80

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:
Characterization requires a combination of techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (δ 9–12 ppm, broad singlet). Compare splitting patterns to confirm substitution positions .
    • ¹³C NMR : Detect carboxylic acid (δ ~170 ppm) and aromatic carbons.
  • IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀O₃: m/z 214.0630) .

Note: Cross-reference data with PubChem or Reaxys for validation .

Advanced: How to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Address these by:

Systematic Reproducibility Testing : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) .

Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. nitro groups) and compare IC₅₀ values. Use ANOVA to assess statistical significance .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2). Validate with in vitro assays .

Example Workflow:

  • Step 1 : Replicate conflicting studies under identical conditions.
  • Step 2 : Use HPLC to verify compound purity (>95%) .
  • Step 3 : Apply multivariate analysis to isolate confounding variables .

Advanced: What computational approaches predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or lipid environments (e.g., GROMACS) to assess stability and interaction kinetics .
  • pKa Prediction : Employ ChemAxon or SPARC to estimate ionization states, critical for understanding bioavailability .

Table 2: Example DFT Results

ParameterValue (eV)Significance
HOMO Energy-6.2Electrophilic reactivity
LUMO Energy-1.8Nucleophilic susceptibility
Band Gap4.4Kinetic stability

Basic: What are the solubility properties of this compound in different solvents?

Methodological Answer:
Solubility can be determined via gravimetric analysis or UV-Vis spectroscopy :

Gravimetric Method : Saturate solvents (e.g., water, ethanol, DMSO) with the compound at 25°C. Filter and dry residues to calculate solubility (mg/mL) .

UV-Vis Calibration : Prepare standard curves (λ_max ~270 nm) and measure absorbance of saturated solutions .

Table 3: Hypothetical Solubility Data

SolventSolubility (mg/mL)Temperature (°C)Reference
Water2.125
Ethanol45.325
DMSO120.525

Safety Note: Follow GHS protocols for handling organic solvents (e.g., ventilated fume hoods) .

Advanced: How to design experiments to study the metabolic pathways of this compound?

Methodological Answer:

Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic products via LC-MS .

Enzyme Inhibition Assays : Incubate with liver microsomes (e.g., human CYP3A4) and monitor metabolites using HPLC-UV .

In Silico Prediction : Use tools like SwissADME to identify potential Phase I/II metabolism sites .

Key Parameters:

  • Optimize incubation time (30–120 min) and NADPH concentration (1 mM) for enzyme activity .

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